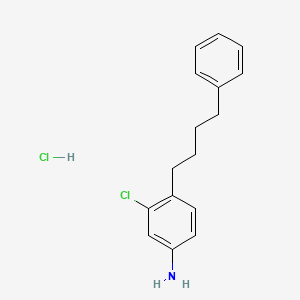
3-Chloro-4-(4-phenylbutyl)aniline;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4-(4-phenylbutyl)aniline;hydrochloride: is an organic compound that belongs to the class of anilines. Anilines are aromatic amines, characterized by the presence of an amino group attached to a benzene ring. This compound is specifically substituted with a chlorine atom and a phenylbutyl group, making it a unique derivative of aniline. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which often enhances the solubility and stability of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(4-phenylbutyl)aniline typically involves several steps:
Nitration of Benzene: The initial step often involves the nitration of benzene to form nitrobenzene.
Reduction of Nitrobenzene: Nitrobenzene is then reduced to aniline.
Chlorination: The aniline is chlorinated to introduce the chlorine atom at the desired position.
Alkylation: The final step involves the alkylation of the chlorinated aniline with a phenylbutyl group.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-pressure hydrogenation for reduction steps, and the use of catalysts to improve yield and selectivity. The hydrochloride salt is typically formed by reacting the free base with hydrochloric acid in a suitable solvent, followed by crystallization.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(4-phenylbutyl)aniline;hydrochloride: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it back to simpler aniline derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or ammonia (NH₃) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aniline derivatives.
Scientific Research Applications
3-Chloro-4-(4-phenylbutyl)aniline;hydrochloride: has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding studies.
Medicine: It may serve as a precursor for pharmaceutical compounds or as a model compound in drug development.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-4-(4-phenylbutyl)aniline;hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The phenylbutyl group can enhance lipophilicity, allowing the compound to interact more effectively with hydrophobic sites in proteins or cell membranes. The chlorine atom can participate in hydrogen bonding or other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-Chloroaniline: A simpler derivative with only a chlorine substituent.
4-Phenylbutylaniline: Lacks the chlorine atom but has the phenylbutyl group.
Dichloroanilines: Compounds with two chlorine atoms on the aniline ring.
Uniqueness
- The combination of a chlorine atom and a phenylbutyl group makes 3-Chloro-4-(4-phenylbutyl)aniline;hydrochloride unique. This specific substitution pattern can influence its chemical reactivity and biological activity, making it distinct from other aniline derivatives.
Properties
CAS No. |
15866-75-8 |
|---|---|
Molecular Formula |
C16H19Cl2N |
Molecular Weight |
296.2 g/mol |
IUPAC Name |
3-chloro-4-(4-phenylbutyl)aniline;hydrochloride |
InChI |
InChI=1S/C16H18ClN.ClH/c17-16-12-15(18)11-10-14(16)9-5-4-8-13-6-2-1-3-7-13;/h1-3,6-7,10-12H,4-5,8-9,18H2;1H |
InChI Key |
PZWVDYBVINJVOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCCC2=C(C=C(C=C2)N)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















